molecular formula C9H6F3NS B1350626 2-(Trifluoromethylthio)phenylacetonitrile CAS No. 237424-20-3

2-(Trifluoromethylthio)phenylacetonitrile

Cat. No. B1350626
M. Wt: 217.21 g/mol
InChI Key: IVQSJULZJSTFJM-UHFFFAOYSA-N
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Description

“2-(Trifluoromethylthio)phenylacetonitrile” is a chemical compound with the CAS Number: 237424-20-3. Its linear formula is C9H6F3NS1. The IUPAC name for this compound is {2-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile1.



Synthesis Analysis

The synthesis of “2-(Trifluoromethylthio)phenylacetonitrile” is not explicitly mentioned in the search results. However, there are related studies on oxidative trifluoromethylation reactions2. These reactions involve various nucleophiles with CF3SiMe3 in the presence of oxidants2. This could potentially be a method for synthesizing “2-(Trifluoromethylthio)phenylacetonitrile”, but further research would be needed to confirm this.



Molecular Structure Analysis

The InChI code for “2-(Trifluoromethylthio)phenylacetonitrile” is 1S/C9H6F3NS/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H21. The molecular weight of the compound is 217.211.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(Trifluoromethylthio)phenylacetonitrile” are not detailed in the search results. However, the compound could potentially be involved in oxidative trifluoromethylation and trifluoromethylthiolation reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethylthio)phenylacetonitrile” include a molecular weight of 217.211. The compound’s linear formula is C9H6F3NS1.


Safety And Hazards

The specific safety and hazards associated with “2-(Trifluoromethylthio)phenylacetonitrile” are not detailed in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.


Future Directions

The future directions for “2-(Trifluoromethylthio)phenylacetonitrile” are not specified in the search results. However, the compound could potentially be used in further studies on oxidative trifluoromethylation and trifluoromethylthiolation reactions2.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-[2-(trifluoromethylsulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQSJULZJSTFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380704
Record name 2-(Trifluoromethylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylthio)phenylacetonitrile

CAS RN

237424-20-3
Record name 2-(Trifluoromethylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Xu, H Wang, C Zheng, G Zhao - Advanced Synthesis & …, 2017 - Wiley Online Library
An approach to construct tetrasubstituted carbon stereocenters bearing both a trifluoromethylthio (SCF 3 ) group and a cyano group has been realized, through asymmetric …
Number of citations: 32 onlinelibrary.wiley.com

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